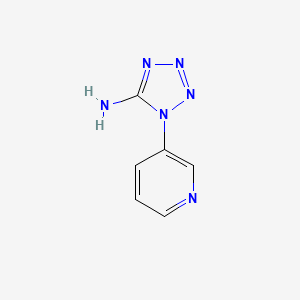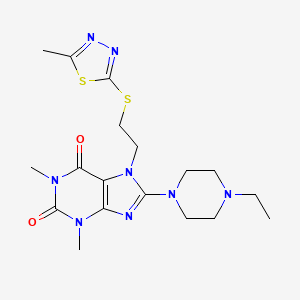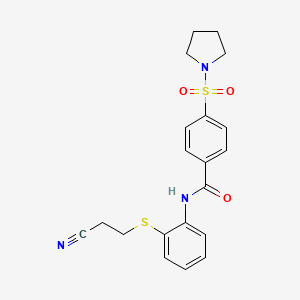
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that plays a critical role in various biological processes.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone involves the inhibition of a specific enzyme by binding to its active site. This inhibition prevents the enzyme from performing its biological function, leading to the disruption of various biological processes. The exact mechanism of inhibition is still under investigation, and further research is needed to fully understand the mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical studies. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone in lab experiments include its potency and specificity as an enzyme inhibitor. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone. These include further investigation into its mechanism of action, potential side effects, and toxicity. Additionally, research on its therapeutic potential in the treatment of various diseases such as cancer, inflammatory diseases, and autoimmune disorders should be continued. Finally, the development of more potent and specific inhibitors of the target enzyme should be explored.
Synthesis Methods
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone is a complex process that involves several chemical reactions. The most common method of synthesis involves the reaction of 5-chloropyrimidine-2-ol with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine in the presence of a catalyst such as palladium on carbon to yield the final product.
Scientific Research Applications
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone has been extensively used in scientific research as a potent inhibitor of a specific enzyme. This enzyme is involved in various biological processes such as cell growth, differentiation, and apoptosis. The inhibition of this enzyme has been shown to have therapeutic potential in the treatment of various diseases such as cancer, inflammatory diseases, and autoimmune disorders.
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-9-6-19-15(20-7-9)23-10-4-5-21(8-10)14(22)13-11(17)2-1-3-12(13)18/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQVYJEARXURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794265.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyrazine-2-carboxamide](/img/structure/B2794268.png)


![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2794276.png)

![3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794278.png)
![2-Oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carboxylic acid](/img/structure/B2794280.png)
![2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794282.png)
![5-ethyl-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2794284.png)

![4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride](/img/structure/B2794286.png)
